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Compound of Interest

Compound Name:
3-Bromo-1H-pyrazolo[3,4-

d]pyrimidine

Cat. No.: B571767 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal

chemistry, primarily due to its structural similarity to endogenous purines. This similarity allows

it to function as a "bioisostere," effectively interacting with a wide range of biological targets,

particularly protein kinases.[1][2] The introduction of a bromine atom at the 3-position of the

pyrazole ring, yielding 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine, provides a key intermediate

for further chemical modification through cross-coupling reactions. This technical guide

provides an in-depth overview of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine, including its

physicochemical properties, synthesis protocols, and its significant role as a foundational

scaffold in the development of targeted therapeutics, particularly kinase inhibitors for oncology.

Physicochemical Properties
The fundamental properties of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine are summarized

below. These data are crucial for its handling, characterization, and use in synthetic chemistry.
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Property Value Reference

Molecular Weight 199.01 g/mol [3]

Chemical Formula C₅H₃BrN₄ [3]

CAS Number 1251033-27-8 [3]

Synonyms
3-bromo-2H-pyrazolo[3,4-

d]pyrimidine
[4]

Appearance Typically a solid

Canonical SMILES
C1=NC2=C(C(=N1)Br)N=CN=

C2

Synthesis and Experimental Protocols
The synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a critical step for its subsequent

use as a building block. While various methods exist for the bromination of heterocyclic

compounds, a common approach involves electrophilic bromination of the parent 1H-

pyrazolo[3,4-d]pyrimidine ring system.

General Synthesis Workflow
The diagram below illustrates a typical workflow for the synthesis and purification of 3-Bromo-
1H-pyrazolo[3,4-d]pyrimidine.
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Caption: General workflow for the synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine.
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Detailed Experimental Protocol: Electrophilic
Bromination
This protocol is based on established methods for the bromination of similar heterocyclic cores.

[1]

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer,

condenser, and nitrogen inlet, dissolve 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable

polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1-

1.5 eq) portion-wise at room temperature. The reaction may be slightly exothermic.

Reaction Conditions: Heat the reaction mixture to 60-100°C and monitor the progress by

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

until the starting material is consumed.

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water.

The crude product may precipitate out of the solution.

Isolation and Purification: Collect the crude solid by vacuum filtration and wash with cold

water and/or ethanol.[1] Further purify the product by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-
Bromo-1H-pyrazolo[3,4-d]pyrimidine.

Characterization: Confirm the structure and purity of the final compound using analytical

techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Development
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. Its

ability to mimic the purine ring of ATP allows it to bind competitively to the ATP-binding site of

various protein kinases, which are often overactive in cancer and inflammatory diseases.[2][5]

Role as a Scaffold for Kinase Inhibitors
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The 3-bromo substituent serves as a versatile chemical handle, enabling the synthesis of

diverse compound libraries via metal-catalyzed cross-coupling reactions (e.g., Suzuki,

Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of Structure-

Activity Relationships (SAR) to optimize potency and selectivity against specific kinase targets.

[6]

Derivatives of this scaffold have shown potent inhibitory activity against several important

cancer-related kinases:

Epidermal Growth Factor Receptor (EGFR): Compounds based on this core have been

developed as inhibitors of both wild-type and mutant forms of EGFR, a key target in non-

small cell lung cancer.[7][8]

Cyclin-Dependent Kinases (CDKs): The scaffold is used to design inhibitors of CDKs, such

as CDK2, which are crucial regulators of the cell cycle and are often dysregulated in tumors.

[2]

Bruton's Tyrosine Kinase (BTK) and Src Family Kinases: Pyrazolo[3,4-d]pyrimidines have

been investigated as inhibitors of BTK and other kinases like c-Src and c-Abl, which are

involved in B-cell malignancies and other cancers.[6][9]

Representative Signaling Pathway: EGFR Inhibition
The diagram below illustrates the central role of EGFR in cell signaling and how pyrazolo[3,4-

d]pyrimidine-based inhibitors can block its downstream effects.
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Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine-based drug.

Protocols for Biological Evaluation
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To assess the therapeutic potential of novel derivatives synthesized from 3-Bromo-1H-
pyrazolo[3,4-d]pyrimidine, standardized biological assays are employed.

Protocol: In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase

enzyme.

Reagents and Materials: Purified recombinant kinase (e.g., EGFR), corresponding substrate

peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent

(e.g., ADP-Glo™ Kinase Assay).

Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96- or

384-well plate, add the kinase, the substrate peptide, and the test compound dilution. c.

Initiate the kinase reaction by adding a solution of ATP. Incubate at a controlled temperature

(e.g., 30°C) for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection

reagent according to the manufacturer's protocol. This reagent typically quantifies the

amount of ADP produced, which is proportional to kinase activity. e. Measure the signal (e.g.,

luminescence or fluorescence) using a plate reader.

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound

concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which

represents the concentration of the compound required to inhibit 50% of the kinase activity.

Protocol: Cell Viability (MTT) Assay
This cell-based assay measures the effect of a compound on the proliferation and viability of

cancer cells.[10]

Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells for an EGFR inhibitor) in a 96-

well plate at a predetermined density and allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle

control (DMSO). Incubate for a specified period (e.g., 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will
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reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g.,

570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the GI₅₀ or IC₅₀ value, the concentration at which cell growth is inhibited by 50%.

Conclusion
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a molecule of significant interest to the drug

discovery community. Its molecular weight of 199.01 g/mol and its versatile chemical nature

make it an ideal starting point for the synthesis of potent and selective modulators of clinically

relevant biological targets.[3] The robust synthetic routes available, coupled with its proven

utility as a pharmacophore for kinase inhibition, ensure that this scaffold will continue to be a

valuable tool in the development of novel therapeutics for cancer and other proliferative

diseases.[5][7][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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